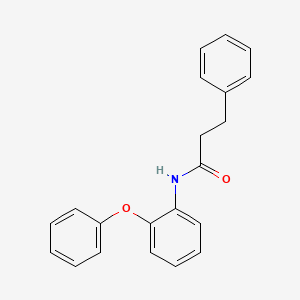

N-(2-phenoxyphenyl)-3-phenylpropanamide

Description

N-(2-Phenoxyphenyl)-3-phenylpropanamide is a synthetic amide derivative characterized by a 3-phenylpropanamide backbone substituted with a 2-phenoxyphenyl group. This analysis focuses on comparisons with compounds sharing the 3-phenylpropanamide core but differing in substituents or functional groups.

Properties

IUPAC Name |

N-(2-phenoxyphenyl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO2/c23-21(16-15-17-9-3-1-4-10-17)22-19-13-7-8-14-20(19)24-18-11-5-2-6-12-18/h1-14H,15-16H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOFVLNUIOSEQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenoxyphenyl)-3-phenylpropanamide typically involves the reaction of 2-phenoxyaniline with 3-phenylpropanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: N-(2-phenoxyphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The phenyl rings can be oxidized to form quinones.

Reduction: The amide group can be reduced to an amine.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-(2-phenoxyphenyl)-3-phenylpropanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-phenoxyphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Spirocyclic and Heterocyclic Derivatives ()

Compounds such as N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide exhibit high synthetic yields (90–100%) and diverse melting points (68–196°C), indicating varied crystallinity and stability.

Peptide-Conjugated Analogues ()**

- Acidiphilamide A (): A peptide conjugate with a 3-phenylpropanamide moiety, demonstrating the scaffold’s versatility in forming bioactive hybrids. Such conjugates may exhibit enhanced solubility or receptor recognition but face challenges in bioavailability due to increased molecular size.

- Tetrapeptide Nitrile (): This derivative covalently binds to the catalytic Cys122 residue of adenain protease, highlighting the 3-phenylpropanamide group’s role in enzyme inhibition. The simpler phenoxyphenyl derivative may lack such covalent binding capacity but could offer advantages in passive diffusion.

Anti-Inflammatory Derivatives ()**

Imidazole-containing derivatives like [2-((tert-butoxycarbonyl)amino)-N-(substituted)]-3-phenylpropanamide target p38 MAP kinase, with substituents modulating activity. The tert-butoxycarbonyl group increases steric hindrance and electron density, which may enhance kinase binding. The phenoxyphenyl group’s ether linkage could similarly influence electronic properties but with distinct spatial arrangements.

Solubility and Stability

- N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide (): The hydroxy and methoxy groups enhance polarity, likely improving solubility in polar solvents. The phenoxyphenyl derivative’s ether group may confer moderate solubility in both aqueous and organic phases.

Q & A

Q. Basic

- ¹H/¹³C NMR : Identifies functional groups (e.g., amide protons at δ 6.5–8.5 ppm) and confirms regiochemistry.

- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]⁺ at m/z 362.1652).

- HPLC : Quantifies purity (>98%) using reverse-phase C18 columns (UV detection at 254 nm).

- X-ray Crystallography : Resolves stereochemical ambiguity in crystalline derivatives .

How does stereochemical configuration influence the biological activity and receptor binding of this compound derivatives?

Advanced

Stereochemistry dictates target affinity:

- Enantiomeric Potency : In analogs like ohmefentanyl, (3R,4S)-isomers showed >10,000-fold higher µ-opioid receptor affinity than enantiomers.

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H) to separate enantiomers.

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) correlate (R)-configurations with tighter binding to hydrophobic enzyme pockets. Validate via competitive radioligand assays (IC₅₀ < 1 µM for active forms) .

What methodologies are employed to resolve contradictions in structure-activity relationship (SAR) studies of this compound analogs?

Q. Advanced

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., Factor Xa inhibition in pH 7.4 buffer).

- Systematic Substitution : Replace phenoxyphenyl with electron-withdrawing groups (e.g., -NO₂) to assess logP/bioactivity trends.

- Kinetic Studies : Measure on/off rates (SPR) to differentiate steric vs. electronic effects. For example, -OCH₃ at para-position increases t₁/₂ by 50% in plasma .

Describe the experimental design for evaluating this compound's selectivity as a Factor Xa inhibitor in anticoagulant research.

Q. Advanced

- In Vitro Assays : Use chromogenic substrate S-2222 to measure Factor Xa inhibition (IC₅₀) and compare against thrombin (S-2238) and trypsin (BApNA).

- Cell-Based Models : Human platelet-rich plasma (PRP) clotting assays assess prolongation of aPTT (activated partial thromboplastin time).

- SPR Binding : Immobilize Factor Xa on CM5 chips to determine kinetic parameters (K_d = 2.3 nM). Benchmark against rivaroxaban .

What strategies are recommended to enhance the aqueous solubility and in vitro stability of this compound for pharmacological studies?

Q. Basic

- Salt Formation : Synthesize hydrochloride salt (solubility: 12 mg/mL in PBS vs. 0.5 mg/mL for free base).

- Co-Solvents : Use PEG-400/water (1:1) for in vitro assays.

- Stability Studies : Incubate at pH 1.2 (simulated gastric fluid) and 7.4 (plasma) at 37°C. Monitor degradation via HPLC (t₁/₂ > 24 h at pH 7.4). Lyophilize for long-term storage .

How can computational methods predict target interactions and off-target risks for this compound?

Q. Advanced

- Molecular Docking : Use Glide (Schrödinger) to screen against kinase libraries (e.g., PDB: 1F0M for Factor Xa).

- Pharmacophore Modeling : Identify essential H-bond acceptors (amide oxygen) and aromatic features.

- ADMET Prediction : SwissADME estimates BBB permeability (logBB < -1) and CYP3A4 inhibition risk (high). Validate with hepatic microsome assays .

What are the key considerations for designing enzyme inhibition assays with this compound in complex biological matrices?

Q. Advanced

- Matrix Effects : Pre-treat plasma with SPE (solid-phase extraction) to remove interfering proteins.

- Positive Controls : Include apixaban (10 nM) to normalize inter-assay variability.

- Z’-Factor Optimization : Ensure >0.5 for high-throughput screening (HTS) by adjusting substrate concentrations (e.g., 200 µM S-2222) .

How do structural modifications at the phenoxyphenyl moiety alter the pharmacokinetic profile of this compound?

Q. Advanced

- Methoxy Addition : -OCH₃ at ortho-position increases logP by 0.8, enhancing BBB penetration but reducing renal clearance.

- Halogen Substitution : -Br at para-position improves metabolic stability (t₁/₂ in liver microsomes: 45 min → 120 min).

- Nitro Group : -NO₂ decreases oral bioavailability (F%: 22% vs. 58% for unmodified compound) due to first-pass metabolism .

What are the best practices for analyzing conflicting data in dose-response studies of this compound analogs?

Q. Advanced

- Normalization : Express all data as % inhibition relative to vehicle controls.

- Hill Slope Analysis : Identify non-sigmoidal curves (Hill coefficient ≠1) suggesting allosteric binding or assay artifacts.

- Replicate Experiments : Perform triplicate runs with fresh stock solutions to rule out compound degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.